molecular formula C6H7ClN2 B1582807 5-Chloro-m-phenylenediamine CAS No. 33786-89-9

5-Chloro-m-phenylenediamine

Cat. No.: B1582807
CAS No.: 33786-89-9
M. Wt: 142.58 g/mol
InChI Key: VZNUCJOYPXKLTA-UHFFFAOYSA-N
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Description

5-Chloro-m-phenylenediamine: is an organic compound with the molecular formula C6H7ClN2 . It is a derivative of m-phenylenediamine, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is used in various industrial applications, particularly in the synthesis of dyes and as an intermediate in pharmaceutical production .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloro-m-phenylenediamine can be synthesized through several methods. One common method involves the chlorination of m-phenylenediamine. The reaction typically occurs in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 5-chloro-1,3-dinitrobenzene. This process requires a hydrogenation catalyst, such as palladium on carbon, and is carried out under high pressure and temperature to achieve efficient reduction of the nitro groups to amine groups .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-m-phenylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-m-phenylenediamine is used as a building block in the synthesis of various organic compounds, including dyes and polymers. It serves as an intermediate in the production of aramid fibers and epoxy resins .

Biology and Medicine: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of drugs. Its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties .

Industry: The compound is used in the production of dyes for textiles and leather. It is also employed in the manufacture of hair dyes, where it acts as a coupling agent to produce vibrant colors .

Mechanism of Action

The mechanism of action of 5-chloro-m-phenylenediamine involves its interaction with various molecular targets. In biological systems, the compound can interact with enzymes and proteins, leading to the formation of reactive intermediates. These intermediates can cause oxidative stress and damage to cellular components, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-m-phenylenediamine is unique due to the presence of the chlorine atom, which imparts different chemical reactivity and properties compared to its non-chlorinated counterparts. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-chlorobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-4-1-5(8)3-6(9)2-4/h1-3H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNUCJOYPXKLTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067795
Record name 1,3-Benzenediamine, 5-chloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33786-89-9
Record name 3,5-Diaminochlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33786-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenediamine, 5-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033786899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediamine, 5-chloro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Benzenediamine, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2067795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CHLORO-1,3-PHENYLENEDIAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

An aminobenzene is produced by reacting a chlorobenzene with ammonia in the presence of a copper type catalyst, namely by reacting ammonia with 3,5-diaminochlorobenzene to produce 1,3,5-triaminobenzene at a temperature of 150° to 250° C. at a molar ratio of ammonia of 2 to 10 to 3,5-diaminochlorobenzene in the presence of a copper compound catalyst.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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